UDP-alpha-D-kanosamine
CAS No.:
Cat. No.: VC1918347
Molecular Formula: C15H25N3O16P2
Molecular Weight: 565.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H25N3O16P2 |
|---|---|
| Molecular Weight | 565.32 g/mol |
| IUPAC Name | [(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
| Standard InChI | InChI=1S/C15H25N3O16P2/c16-8-9(21)5(3-19)32-14(11(8)23)33-36(28,29)34-35(26,27)30-4-6-10(22)12(24)13(31-6)18-2-1-7(20)17-15(18)25/h1-2,5-6,8-14,19,21-24H,3-4,16H2,(H,26,27)(H,28,29)(H,17,20,25)/t5-,6-,8+,9-,10-,11-,12-,13-,14-/m1/s1 |
| Standard InChI Key | KGGAKOCPPBMRSA-SAINOKEESA-N |
| Isomeric SMILES | C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)O)O |
| Canonical SMILES | C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)N)O)O)O |
Introduction
Chemical Structure and Properties
UDP-alpha-D-kanosamine is classified as a nucleotide-sugar oxoanion, specifically the conjugate base of UDP-alpha-D-kanosamine, resulting from the deprotonation of the diphosphate group and protonation of the amino group. It is a UDP-amino sugar with alpha-D-kanosamine as the amino sugar component .
Molecular Composition
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₅N₃O₁₆P₂ |
| Alternative Formula | C₁₅H₂₄N₃O₁₆P₂ (ionized form) |
| Molecular Weight | 565.32 g/mol |
| Monoisotopic Mass | 566.0788298238 Daltons |
| IUPAC Name | [(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
Chemical Identifiers
The compound can be identified through various systematic chemical notations:
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C15H25N3O16P2/c16-8-9(21)5(3-19)32-14(11(8)23)33-36(28,29)34-35(26,27)30-4-6-10(22)12(24)13(31-6)18-2-1-7(20)17-15(18)25/h1-2,5-6,8-14,19,21-24H,3-4,16H2,(H,26,27)(H,28,29)(H,17,20,25)/t5-,6-,8+,9-,10-,11-,12-,13-,14-/m1/s1 |
| Standard InChIKey | KGGAKOCPPBMRSA-SAINOKEESA-N |
| SMILES | C1=CN(C(=O)NC1=O)[C@H]2C@@HO |
Database Identifiers
The compound is registered in multiple biochemical databases, facilitating cross-referencing across research platforms:
| Database | Identifier |
|---|---|
| MetaCyc | CPD-10223 |
| KEGG | C12211 |
| Seed | cpd08990 |
| MetaNetX | MNXM5979 |
| NIKKAJI | J1.531.919D |
| PubChem (SID) | 14356 |
| ChEBI | 32275 |
Biochemical Significance
Role in Cellular Processes
UDP-alpha-D-kanosamine is deeply involved in the biosynthesis of glycoconjugates, which are critical biomolecules for several cellular processes. These glycoconjugates play essential roles in:
-
Cell-cell interactions
-
Cellular signaling pathways
-
Immune response modulation
-
Bacterial cell wall structure modification
The compound's significance stems from its unique kanosamine moiety, which has notable implications for bacterial physiology and potential antibiotic resistance mechanisms.
Metabolic Pathways
UDP-alpha-D-kanosamine participates in several key metabolic pathways, most notably:
Kanosamine Biosynthesis
In the kanosamine biosynthesis I pathway, UDP-alpha-D-kanosamine is involved in a reversible reaction:
UDP-3-dehydro-α-D-glucose + L-glutamine ↔ UDP-α-D-kanosamine + 2-oxoglutaramate
This reaction represents a critical step in the production of kanosamine, which has further implications for aminoshikimate pathway nitrogen incorporation.
Kanamycin Biosynthesis
UDP-alpha-D-kanosamine serves as a key glycosyl donor in several reactions leading to kanamycin derivatives:
| Substrate 1 | Substrate 2 | Products |
|---|---|---|
| 2'-deamino-2'-hydroxyparomamine | UDP-α-D-kanosamine | kanamycin X + UDP + H+ |
| 2'-deamino-2'-hydroxyneamine | UDP-α-D-kanosamine | kanamycin A + UDP + H+ |
| paromamine | UDP-α-D-kanosamine | kanamycin C + UDP + H+ |
| neamine | UDP-α-D-kanosamine | kanamycin B + UDP + H+ |
Biosynthetic Origins and Pathways
Kanosamine as a Biosynthetic Intermediate
Research has revealed that kanosamine likely serves as a precursor to 3-amino-3-deoxy-d-fructose 6-phosphate in certain metabolic pathways. Investigations with Amycolatopsis mediterranei cell-free extracts have demonstrated significant connections between kanosamine metabolism and the aminoshikimate pathway .
Biosynthetic Route
The biosynthetic pathway leading to UDP-alpha-D-kanosamine has been elucidated through experimental studies:
-
Incubation of glutamine and NAD with UDP-glucose in A. mediterranei cell-free lysate results in the formation of kanosamine
-
Kanosamine 6-phosphate can be synthesized via chemoenzymatic routes
-
Further incubation with d-ribose 5-phosphate and phosphoenolpyruvate leads to the formation of 4-amino-3,4-dideoxy-d-arabino-heptulosonic acid 7-phosphate and 3-amino-5-hydroxybenzoic acid
These findings suggest that kanosamine biosynthesis represents a significant source of the nitrogen atom incorporated into the aminoshikimate pathway .
Enzymatic Reactions and Transformations
Transamination Reactions
UDP-alpha-D-kanosamine participates in a key transamination reaction as part of the kanosamine biosynthesis I pathway:
UDP-α-D-kanosamine + 2-oxoglutaramate ↔ UDP-3-dehydro-α-D-glucose + L-glutamine
This reversible reaction (EC 2.6.1.M10) demonstrates the compound's role in nitrogen transfer mechanisms within bacterial metabolism .
Glycosyltransferase Activity
In kanamycin biosynthesis, UDP-alpha-D-kanosamine serves as a glycosyl donor in reactions catalyzed by specific glycosyltransferases:
paromamine + UDP-α-D-kanosamine → kanamycin C + UDP + H+
This reaction (EC 2.4.1.301) is catalyzed by paromamine glycosyltransferase, encoded by the kanM2 gene in certain antibiotic-producing organisms .
Structural Comparisons with Related Compounds
UDP-alpha-D-kanosamine shares structural similarities with other UDP-sugar derivatives found in various bacterial biosynthetic pathways. Its unique feature is the amino group at the C-3 position of the sugar moiety, which distinguishes it from many other UDP-sugars involved in cell wall synthesis.
The compound belongs to a broader family of UDP-activated sugars that serve as glycosyl donors in diverse biosynthetic processes. Its structure facilitates specific recognition by glycosyltransferases involved in kanamycin production and related pathways .
Research Applications and Future Directions
Antibiotic Development
The involvement of UDP-alpha-D-kanosamine in kanamycin biosynthesis highlights its potential significance for antibiotic development. Understanding the mechanisms by which this compound is incorporated into aminoglycoside antibiotics could lead to the development of novel antimicrobial agents or modification of existing ones .
Bacterial Cell Wall Modification
The kanosamine moiety's potential role in modifying bacterial cell walls suggests that UDP-alpha-D-kanosamine might be involved in mechanisms that affect bacterial surface properties and possibly antibiotic resistance. Further research in this area could reveal new targets for antimicrobial intervention.
Synthetic Biology Applications
The elucidation of biosynthetic pathways involving UDP-alpha-D-kanosamine opens possibilities for synthetic biology applications, including the engineering of microbial strains for enhanced production of kanamycin or novel aminoglycoside derivatives .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume